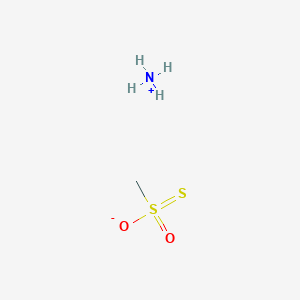
Ammonium methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium methanesulfonothioate is a chemical compound that belongs to the class of sulfonothioates It is characterized by the presence of a sulfonothioate group attached to an ammonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium methanesulfonothioate can be synthesized through the reaction of methanesulfonyl chloride with ammonium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of methanesulfonyl chloride and ammonium thiocyanate into the reactor, followed by crystallization and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Ammonium methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid and ammonium sulfate.
Reduction: It can be reduced to form methanesulfonamide.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles to form different sulfonothioate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Methanesulfonic acid and ammonium sulfate.
Reduction: Methanesulfonamide.
Substitution: Various sulfonothioate derivatives depending on the nucleophile used.
Scientific Research Applications
Ammonium methanesulfonothioate has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ammonium methanesulfonothioate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile depending on the reaction conditions. The sulfonothioate group can participate in various chemical reactions, leading to the formation of different products. The exact molecular pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Ammonium methanesulfonothioate can be compared with other sulfonothioate compounds such as:
Methanesulfonothioic acid: Similar in structure but lacks the ammonium ion.
Ammonium methanesulfonate: Contains a sulfonate group instead of a sulfonothioate group.
Ammonium thiocyanate: Contains a thiocyanate group instead of a sulfonothioate group.
Uniqueness
This compound is unique due to the presence of both ammonium and sulfonothioate groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
82341-95-5 |
|---|---|
Molecular Formula |
CH4O2S2.H3N CH7NO2S2 |
Molecular Weight |
129.21 g/mol |
IUPAC Name |
azanium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/CH4O2S2.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3 |
InChI Key |
CXPFGJRIQHWZSV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















